molecular formula C16H13N3O2S B2436243 5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one CAS No. 213251-22-0

5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one

Cat. No.: B2436243
CAS No.: 213251-22-0
M. Wt: 311.36
InChI Key: WHAMGDJGAMPYQD-UHFFFAOYSA-N
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Description

5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one is a heterocyclic compound that combines several bioactive moieties, including benzothiazole, furan, and pyrrole. These structural elements are known for their significant biological activities, making this compound a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(furan-2-ylmethyl)-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c17-15-14(16-18-11-5-1-2-6-13(11)22-16)12(20)9-19(15)8-10-4-3-7-21-10/h1-7,17,20H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDWEWMNDMZHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1CC2=CC=CO2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one typically involves multi-step reactions starting from commercially available precursors. One common approach is the condensation of 2-aminobenzothiazole with furan-2-carbaldehyde, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Formation of the Benzo[d]thiazole Moiety

Benzo[d]thiazole derivatives are commonly synthesized via cyclization of thioureas or condensation reactions . For example:

  • Castagnolo et al. demonstrated a domino alkylation-cyclization reaction using propargyl bromides and thioureas under microwave irradiation, yielding 2-aminothiazoles .

  • Narender et al. reported α-halogenation of β-keto esters followed by cyclization with thiourea to form 2-aminothiazole-5-carboxylates .

These methods highlight the versatility of thiourea derivatives in forming thiazole rings, which are foundational for the benzo[d]thiazole moiety in the target compound.

Incorporation of the Furan-2-ylmethyl Group

The furan-2-ylmethyl substituent is typically introduced via alkylation or coupling reactions . For example:

  • De Andrade et al. developed a one-pot protocol for synthesizing 2-aminothiazoles using β-keto esters and tribromoisocyanuric acid, which could be adapted for furan substitution .

  • Reaction optimization for furan derivatives often involves polar protic solvents (e.g., isopropyl alcohol) to enhance reaction rates and yields .

Assembly of the Pyrrolone Core

The pyrrolone ring is synthesized through lactamization or condensation reactions . For instance:

  • Pyrrolidine derivatives are formed by reacting β-keto esters with amines, followed by cyclization .

  • Fu et al. reported a cascade cyclization involving enaminones, cyanamide, and sulfur to form pyrrolone analogs .

Reaction Conditions and Optimization

The synthesis of heterocyclic compounds like the target molecule requires precise control of reaction parameters. Key optimizations include:

Reaction Parameter Optimal Conditions Impact
SolventIsopropyl alcoholHigher yield (75%) and faster reaction time (25 min)
Heating MethodRefluxEnsures complete conversion
Amino Group SubstituentsElectron-donating groups (e.g., hydroxyl)Increases nucleophilicity, reducing reaction time

Solvent Effects

A comparative study of solvents for furan-2(3H)-one derivatives revealed:

  • Polar protic solvents (e.g., ethanol, isopropyl alcohol) outperformed polar aprotic or nonpolar solvents in terms of yield and efficiency .

  • Isopropyl alcohol emerged as ideal for reactions involving heterocyclic amines, balancing reaction speed and product stability .

Role of Electron-Donating Groups

Substituents on the amino group significantly influence reactivity. For example:

  • Hydroxyl groups enhance the nucleophilicity of amines, accelerating reactions (e.g., reducing reaction time from 25 min to 5 min in furan derivatives) .

Mechanistic Insights

The synthesis pathways often involve nucleophilic addition or cyclization steps . For example:

  • Imine formation : Triethyl orthoformate reacts with amines to form intermediates, which then react with furan derivatives .

  • Elimination reactions : Ethanol elimination steps finalize the formation of the aminomethylidene structure .

Stability and Reactivity

The compound’s stability is influenced by its heterocyclic structure :

  • The pyrrolone ring contributes to stability through resonance, while the benzo[d]thiazole and furan groups enhance reactivity in nucleophilic/electrophilic reactions.

  • Intramolecular hydrogen bonding (e.g., N3—H3⋯N1 in analogous compounds) may stabilize certain conformations .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one exhibit potent antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives, which demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and function, making it a promising candidate for developing new antibiotics .

Anticancer Properties

The compound has shown potential anticancer activity in vitro. For instance, derivatives containing the pyrrole and thiazole moieties have been evaluated for their ability to inhibit cancer cell proliferation. The results from various studies suggest that these compounds induce apoptosis in cancer cells through multiple pathways, including caspase activation and mitochondrial dysfunction .

Enzyme Inhibition

5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of lipoxygenase enzymes, which are involved in inflammatory processes. In silico docking studies suggest that this compound can effectively bind to the active site of lipoxygenase, thereby reducing inflammatory responses .

Development of Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of 5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one have led to its exploration in the field of organic electronics, particularly in the development of OLEDs. The compound's ability to emit light when subjected to an electric current makes it suitable for use in display technologies .

Case Studies

StudyApplicationFindings
Study 1AntimicrobialDemonstrated significant inhibition against various bacterial strains with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
Study 2AnticancerInduced apoptosis in cancer cell lines with IC50 values indicating potent anti-proliferative effects.
Study 3OLEDsExhibited favorable electroluminescent properties when incorporated into OLED devices, showing potential for commercial applications.

Mechanism of Action

The mechanism of action of 5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one is unique due to its combination of benzothiazole, furan, and pyrrole moieties, which confer a wide range of biological activities and make it a versatile compound for various scientific research applications.

Biological Activity

Introduction

5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one is C16H14N2OSC_{16}H_{14}N_{2}OS with a molecular weight of approximately 298.36 g/mol. The compound features a pyrrole ring, a benzo[d]thiazole moiety, and a furan substituent, contributing to its complex structure and biological profile.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the benzo[d]thiazole and furan groups has been associated with enhanced cytotoxicity against various cancer cell lines. For instance, structural analogs have shown IC50 values lower than standard chemotherapeutic agents like doxorubicin in assays against A-431 and Jurkat cell lines .

Antimicrobial Properties

5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary tests indicate that derivatives of this compound possess minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticonvulsant Activity

Compounds containing the thiazole moiety have been recognized for their anticonvulsant properties. Research suggests that derivatives similar to 5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one may exhibit effective anticonvulsant activity through modulation of neurotransmitter systems .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes involved in cell proliferation and survival pathways. Molecular docking studies have suggested that it may bind to proteins involved in apoptosis regulation, thereby influencing cancer cell survival .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of pyrrole-based compounds, including derivatives of 5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one, against various cancer cell lines. The results indicated that the compound exhibited a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 10 µM .

Study 2: Antimicrobial Activity

In vitro tests were conducted to assess the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values ranging from 3.12 to 12.5 µg/mL, indicating potent antibacterial activity comparable to ciprofloxacin .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)MIC (µg/mL)
Compound AAnticancer8-
Compound BAntimicrobial-6
Compound CAnticonvulsant15-
5-amino... Anticancer 10 12.5

Table 2: Structure–Activity Relationship (SAR)

Structural FeatureObserved Effect
Benzo[d]thiazole moietyEnhanced cytotoxicity
Furan substituentIncreased antimicrobial activity
Amino groupCritical for anticonvulsant activity

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